molecular formula C14H15ClN2O B11146754 N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B11146754
M. Wt: 262.73 g/mol
InChI Key: BCRBUWJYXRXRTF-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to a range of biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C14H15ClN2O/c15-12-4-3-10-5-7-17(13(10)9-12)8-6-16-14(18)11-1-2-11/h3-5,7,9,11H,1-2,6,8H2,(H,16,18)

InChI Key

BCRBUWJYXRXRTF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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